molecular formula C12H17NO2 B13364180 2-(((1S,2S)-2-Hydroxycyclohexyl)amino)phenol

2-(((1S,2S)-2-Hydroxycyclohexyl)amino)phenol

Cat. No.: B13364180
M. Wt: 207.27 g/mol
InChI Key: SBJQZDNXSAKOBG-JQWIXIFHSA-N
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Description

2-(((1S,2S)-2-Hydroxycyclohexyl)amino)phenol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexyl ring with a hydroxyl group and an amino group attached to it, along with a phenol group. The stereochemistry of the compound, indicated by the (1S,2S) configuration, plays a crucial role in its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1S,2S)-2-Hydroxycyclohexyl)amino)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and phenol as the primary starting materials.

    Formation of Intermediate: Cyclohexanone undergoes a reduction reaction to form (1S,2S)-2-hydroxycyclohexanone.

    Amination: The intermediate is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group.

    Coupling with Phenol: Finally, the amino group is coupled with phenol under specific conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(((1S,2S)-2-Hydroxycyclohexyl)amino)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(((1S,2S)-2-Hydroxycyclohexyl)amino)phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((1S,2S)-2-Hydroxycyclohexyl)amino)phenol involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-phenylethanol: Similar structure but lacks the cyclohexyl ring.

    2-Hydroxycyclohexylamine: Similar structure but lacks the phenol group.

    Cyclohexylphenol: Similar structure but lacks the amino group.

Uniqueness

2-(((1S,2S)-2-Hydroxycyclohexyl)amino)phenol is unique due to the presence of both hydroxyl and amino groups on the cyclohexyl ring, along with the phenol group

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-[[(1S,2S)-2-hydroxycyclohexyl]amino]phenol

InChI

InChI=1S/C12H17NO2/c14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1,3,5,7,10,12-15H,2,4,6,8H2/t10-,12-/m0/s1

InChI Key

SBJQZDNXSAKOBG-JQWIXIFHSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NC2=CC=CC=C2O)O

Canonical SMILES

C1CCC(C(C1)NC2=CC=CC=C2O)O

Origin of Product

United States

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